potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane
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Overview
Description
(2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid . It has a molecular formula of C26H32O2 and a molecular weight of 376.54 g/mol . This compound is also referred to as SR 11302 and is recognized for its role as an inhibitor of activator protein-1 (AP-1), a transcription factor involved in gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, are employed to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and methylphenyl groups.
Reduction: Reduction reactions can occur at the double bonds within the nonatetraenoic acid backbone.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can take place on the methylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
(2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a model compound for studying the reactivity of nonatetraenoic acids and their derivatives.
Medicine: Its antitumor activity has been explored in various cancer research studies.
Mechanism of Action
The compound exerts its effects by inhibiting the activator protein-1 (AP-1) transcription factor. AP-1 is involved in the regulation of gene expression related to cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting AP-1, (2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid can modulate these cellular processes, leading to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- (E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid
- Juglomycin Z
Uniqueness
(2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is unique due to its specific configuration and its role as an AP-1 inhibitor. Unlike other similar compounds, it does not activate transcription from the retinoic acid response element and does not display activity at retinoic acid receptors .
Properties
IUPAC Name |
potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDNWZFWWJFUSF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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